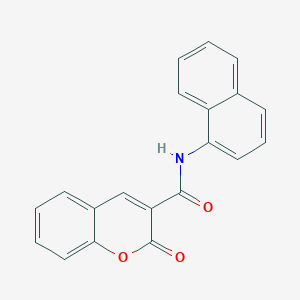

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a coumarin derivative featuring a naphthalene substituent at the carboxamide position. This compound has demonstrated significant cytotoxicity in multidrug-resistant (MDR) cancer cells by activating the PERK/eIF2α/ATF4 pathway, a stress-response mechanism linked to endoplasmic reticulum (ER) stress and apoptosis induction . Its unique activity against resistant cancer cell lines positions it as a promising candidate for overcoming chemotherapeutic resistance.

Properties

IUPAC Name |

N-naphthalen-1-yl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c22-19(16-12-14-7-2-4-11-18(14)24-20(16)23)21-17-10-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKGSKCTPVNCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of naphthalene derivatives with chromene carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reaction between naphthalene-1-amine and 2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction may produce naphthalen-1-yl-2H-chromene-3-carboxamide .

Scientific Research Applications

Cytotoxicity and Anticancer Activity

One of the most significant applications of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is its cytotoxic effect on cancer cells. Research indicates that this compound exhibits potent activity against multidrug-resistant cancer cell lines. A study highlighted that MCC1734 can bypass P-glycoprotein-mediated resistance, effectively inducing apoptosis in both sensitive and resistant cell lines. This characteristic is crucial in the context of cancer treatment, where multidrug resistance poses a significant challenge.

Potential for Drug Development

Given its ability to overcome drug resistance and induce apoptosis, this compound is being investigated as a lead compound for new anticancer drugs. The in vivo studies using human xenograft tumors transplanted into zebrafish models further support its potential as a promising candidate for drug development .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of various derivatives of chromene compounds has shown that modifications can enhance their biological activity. For instance, substituting different functional groups on the phenyl ring has been explored to improve inhibitory potency against specific targets like macrophage migration inhibitory factor (MIF) . Such studies are essential for optimizing the efficacy of this compound and similar compounds.

Antimicrobial Properties

Beyond its anticancer applications, there is emerging evidence that compounds related to this compound exhibit antimicrobial activity. Studies have reported on the synthesis and characterization of related chromone derivatives showing significant inhibition against various microbial strains, thereby expanding the potential therapeutic applications of these compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and resulting in therapeutic or antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Substituents : 4-Methoxyphenethyl group.

- Synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine .

6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I)

N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (Compound II)

- Substituents : Compound I: 3-methylphenyl and 6-methyl; Compound II: 3-methoxyphenyl and 6-methyl.

- Key Findings: Both compounds exhibit distinct nonlinear optical (NLO) properties due to substituent electronic effects. The methoxy group in Compound II increases polarizability compared to the methyl group in Compound I, making it more responsive to external electric fields . Implication: Substituents critically influence electronic properties, which may extend to biological activity by modulating charge distribution and binding affinity.

Derivatives with Aminoalkyl Substituents

7-(Dimethylamino)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Substituents: 7-Dimethylamino and dimethylaminoethyl groups.

- The dimethylamino groups enhance solubility and facilitate enzyme binding .

- Comparison : Unlike the naphthalen-1-yl derivative, this compound prioritizes cholinesterase inhibition over anticancer activity, highlighting the scaffold’s versatility.

Hybrid Structures with Heterocyclic Moieties

Triazole-Chromenone Carboxamide Derivatives

- Example : N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide.

- Substituents : Triazole and benzylpiperidine groups.

- Biological Activity : Exhibits potent acetylcholinesterase (AChE) inhibition (IC50 = 1.80 µM), attributed to the triazole moiety’s ability to chelate metal ions or interact with catalytic sites .

Biological Activity

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits notable antimicrobial , antioxidant , and cytotoxic properties. It has been investigated for its potential therapeutic applications in treating various diseases, particularly cancer and fungal infections.

Antimicrobial Activity

The compound has demonstrated significant activity against various pathogens, including bacteria and fungi. For instance, it has been shown to inhibit the growth of Rhizoctonia solani, a plant pathogen, through morphological changes in hyphal structures, such as swelling and deformities.

Cytotoxicity Against Cancer Cells

This compound exhibits cytotoxic effects against multidrug-resistant cancer cells. Studies have shown that it activates the PERK/eIF2α/ATF4 pathway, which plays a crucial role in cellular stress responses and apoptosis induction. The compound's ability to bypass drug resistance mechanisms makes it a candidate for further development in cancer therapy.

The mechanisms by which this compound exerts its biological effects are multifaceted:

Enzyme Interaction

The compound interacts with various enzymes, exhibiting both inhibitory and activating effects. It has been found to inhibit β-1,3-glucanase and ATPase while enhancing nitrate reductase activity. This interaction suggests its potential role in modulating metabolic pathways.

Gene Expression Modulation

Treatment with this compound leads to significant changes in gene expression related to cell wall synthesis and metabolism. Gene Ontology enrichment analysis indicates that differentially expressed genes (DEGs) are involved in glucan decomposition, membrane synthesis, and oxidoreductase activity.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals significant variations in biological activity based on substituents:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | Hydroxy group at position 4 | Increased cytotoxicity against multidrug-resistant cancer cells |

| 6,8-dibromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | Bromine substitutions at positions 6 and 8 | Potentially enhanced biological activity due to halogen effects |

| N-(phenyl)-2-oxo-2H-chromene-3-carboxamide | Phenyl instead of naphthalene | Different biological profile; less effective against multidrug resistance |

This table illustrates how variations in substituents can significantly impact the biological activity and chemical properties of similar compounds.

Case Studies

- Cytotoxicity Study : A study investigated the cytotoxic effects of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide on multidrug-resistant cell lines. The results indicated that this compound could effectively overcome P-glycoprotein-mediated resistance, showing similar sensitivity in both sensitive and resistant cell lines .

- Antimicrobial Evaluation : In vitro evaluations revealed that this compound exhibited antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide and its derivatives?

The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with naphthalen-1-amine. A common approach uses activated intermediates like acyl chlorides or mixed anhydrides. For example, in related coumarin carboxamide syntheses (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde derivatives), acyl chlorides are generated using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine under anhydrous conditions with a base (e.g., triethylamine) . Purification often involves column chromatography (silica gel, dichloromethane/acetone gradients) and recrystallization .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Key characterization techniques include:

- 1H/13C NMR : Proton signals for the naphthalene moiety (δ 7.2–8.8 ppm), coumarin lactone (δ ~6.5–8.5 ppm), and carboxamide NH (δ ~10–12 ppm, if present). Coumarin carbonyl carbons typically appear at δ ~160–165 ppm .

- HRMS : Accurate mass determination (e.g., ESI-MS) to confirm molecular formula .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Q. What analytical methods are used to assess solubility and stability for in vitro studies?

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) via UV-Vis spectroscopy or HPLC.

- Stability : Monitored under physiological conditions (37°C, pH 7.4) using LC-MS to detect degradation products over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of the amine.

- Catalysts : Use of coupling agents (e.g., HATU, EDCI) for carboxamide bond formation.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acyl chloride formation .

- Design of Experiments (DoE) : Statistical optimization (e.g., varying molar ratios, reaction time) to identify critical parameters .

Q. What strategies are employed to resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?

- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations and resolves overlapping signals, particularly for aromatic regions .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotamers).

- Comparative analysis : Cross-referencing with spectra of structurally similar coumarin derivatives (e.g., 8-allyl-N,N-diethyl analogs) .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological studies?

- Derivatization : Synthesize analogs with modifications to the naphthalene ring (e.g., halogenation), coumarin core (e.g., substituents at position 7), or carboxamide group (e.g., alkyl vs. aryl amines) .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinases), or anti-inflammatory activity (COX-2 inhibition) to correlate structural features with bioactivity .

Q. What experimental designs are recommended for studying photophysical properties (e.g., fluorescence)?

- Solvatochromism studies : Measure emission spectra in solvents of varying polarity to assess intramolecular charge transfer (ICT) effects.

- Quantum yield calculation : Compare fluorescence intensity to a standard (e.g., quinine sulfate) .

- Time-resolved spectroscopy : Evaluate excited-state dynamics using time-correlated single-photon counting (TCSPC) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.